An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethoxypyridine (CAS: 16727-44-9)
An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethoxypyridine (CAS: 16727-44-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,6-dimethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including two bromine atoms at the 3 and 5 positions and two methoxy groups at the 2 and 6 positions, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The bromine atoms provide reactive sites for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy groups can influence the electronic properties and reactivity of the pyridine ring and can also be subject to modification. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,5-Dibromo-2,6-dimethoxypyridine, with a focus on its utility in pharmaceutical and agrochemical research.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-2,6-dimethoxypyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16727-44-9 | N/A |
| Molecular Formula | C₇H₇Br₂NO₂ | N/A |
| Molecular Weight | 296.95 g/mol | N/A |
| Melting Point | 85-87 °C | [1] |
| Boiling Point | 261 °C | [1] |
| Density | 1.821 g/cm³ | [1] |
| Appearance | Solid | N/A |
Synthesis
General Experimental Protocol: Bromination of 2,6-Dimethoxypyridine
Materials:
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2,6-Dimethoxypyridine
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Carbon Tetrachloride)
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Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide), if using NBS for free-radical bromination.
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Lewis acid catalyst (e.g., Iron(III) bromide), if using Br₂ for electrophilic bromination.
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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For bromination with NBS, add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a radical initiator. The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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For bromination with elemental bromine, cool the solution of 2,6-dimethoxypyridine in an appropriate solvent to 0 °C. Add a Lewis acid catalyst, followed by the slow, dropwise addition of bromine (2.0-2.2 equivalents). The reaction is then allowed to warm to room temperature and stirred until completion.
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Upon completion of the reaction, the mixture is cooled to room temperature. If NBS was used, the succinimide byproduct is removed by filtration.
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The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
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The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 3,5-Dibromo-2,6-dimethoxypyridine.
Figure 1: General workflow for the synthesis of 3,5-Dibromo-2,6-dimethoxypyridine.
Spectral Data
While specific spectral data for 3,5-Dibromo-2,6-dimethoxypyridine is not available in the provided search results, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.
1H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-4 | ~ 7.5 - 8.0 | s |
| OCH₃ | ~ 3.9 - 4.1 | s |
The 1H NMR spectrum is expected to be simple, showing a singlet for the proton at the C-4 position and a singlet for the six protons of the two equivalent methoxy groups. The exact chemical shifts would be influenced by the electronic effects of the bromine and methoxy substituents.
13C NMR Spectroscopy
| Carbon | Expected Chemical Shift (ppm) |
| C-2, C-6 | ~ 155 - 165 |
| C-3, C-5 | ~ 110 - 120 |
| C-4 | ~ 140 - 150 |
| OCH₃ | ~ 50 - 60 |
The 13C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~ 3000 - 3100 |
| C-H (aliphatic, OCH₃) | ~ 2850 - 2950 |
| C=N, C=C (pyridine ring) | ~ 1400 - 1600 |
| C-O (methoxy) | ~ 1000 - 1300 |
| C-Br | ~ 500 - 650 |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 297, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation may involve the loss of methyl groups (CH₃), methoxy groups (OCH₃), or bromine atoms.
Applications in Organic Synthesis
3,5-Dibromo-2,6-dimethoxypyridine is a valuable intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions allow for the selective formation of carbon-carbon bonds at the brominated positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds. 3,5-Dibromo-2,6-dimethoxypyridine can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 3 and 5 positions of the pyridine ring. This is a key strategy in the synthesis of kinase inhibitors and other biologically active molecules.
General Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromo-2,6-dimethoxypyridine
Materials:
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3,5-Dibromo-2,6-dimethoxypyridine
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Arylboronic acid or ester (1.1 - 2.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
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To a dry Schlenk flask or reaction vial, add 3,5-Dibromo-2,6-dimethoxypyridine, the arylboronic acid or ester, the base, and the palladium catalyst.
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent to the reaction mixture.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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After completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Substituted pyridines are prevalent scaffolds in many approved drugs and are key components in the development of novel therapeutic agents. The ability to functionalize the pyridine ring at specific positions is crucial for optimizing the pharmacological properties of a drug candidate. 3,5-Dibromo-2,6-dimethoxypyridine serves as a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core, which often interacts with the hinge region of the kinase active site. The Suzuki-Miyaura coupling of 3,5-Dibromo-2,6-dimethoxypyridine with various boronic acids allows for the introduction of diverse aryl and heteroaryl groups at the 3 and 5 positions. This diversity is essential for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors.
Figure 3: Logical workflow for the synthesis of kinase inhibitor scaffolds.
Conclusion
3,5-Dibromo-2,6-dimethoxypyridine is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily available reactive sites allow for the construction of complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura coupling. This technical guide provides a foundation for researchers and scientists to explore the utility of this versatile building block in their own research and development endeavors. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully realize its potential.
